molecular formula C16H15IN2O4 B3706166 2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide

2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide

Cat. No.: B3706166
M. Wt: 426.21 g/mol
InChI Key: PTAXCYFGXZYFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with nitro, dimethyl, and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide typically involves multiple steps:

    Nitration: The starting material, 2,4-dimethylphenol, undergoes nitration to introduce the nitro group at the 6-position.

    Etherification: The nitrated product is then subjected to etherification with 2-chloroacetyl chloride to form 2-(2,4-dimethyl-6-nitrophenoxy)acetyl chloride.

    Amidation: The final step involves the reaction of 2-(2,4-dimethyl-6-nitrophenoxy)acetyl chloride with 4-iodoaniline to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of appropriate reagents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN3) for azide substitution.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis, respectively.

Major Products

    Reduction: 2-(2,4-dimethyl-6-aminophenoxy)-N-(4-iodophenyl)acetamide.

    Substitution: 2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-azidophenyl)acetamide.

    Hydrolysis: 2-(2,4-dimethyl-6-nitrophenoxy)acetic acid and 4-iodoaniline.

Scientific Research Applications

2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and iodophenyl groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of iodine.

    2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of iodine.

    2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O4/c1-10-7-11(2)16(14(8-10)19(21)22)23-9-15(20)18-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAXCYFGXZYFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dimethyl-6-nitrophenoxy)-N-(4-iodophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.